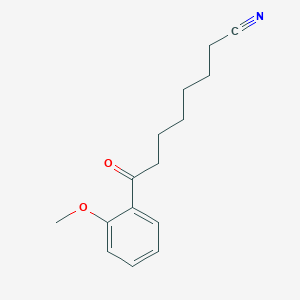
3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone: is an organic compound that belongs to the class of aromatic ketones It features a trifluoromethyl group attached to a propanone backbone, with a 2-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-methylbenzene (toluene) and 1,1,1-trifluoroacetone as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
C6H5CH3+CF3COCH3AlCl3C6H4(CH3)COCF3+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanoic acid.
Reduction: Formation of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
- 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone
- 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone
- 3-(2-Methylphenyl)-1,1,1-trifluoro-2-butanone
Comparison: 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and physical properties. Compared to its analogs with different substituents on the aromatic ring, this compound exhibits distinct reactivity and stability. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, making it a valuable compound in various chemical and pharmaceutical applications.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTDFOATGPZODW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645246 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75199-81-4 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)









